molecular formula C7H10N2S B12871452 3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B12871452
M. Wt: 154.24 g/mol
InChI Key: QNYWBYUJLNDBJD-UHFFFAOYSA-N
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Description

3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science . The unique structure of this compound, which includes a sulfur atom and a fused cyclopentane ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate . This reaction typically requires mild conditions and can be carried out in the presence of a catalyst to improve yield and selectivity. Industrial production methods may involve multicomponent reactions, which are known for their operational simplicity and high atom economy .

Chemical Reactions Analysis

3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, arylglyoxal, and 4-hydroxycoumarin . For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Substitution reactions can introduce different functional groups into the pyrazole ring, further diversifying its chemical properties.

Scientific Research Applications

3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities . The unique structure of this compound makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents. In industry, it can be used in the development of agrochemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with various molecular targets and pathways. Pyrazoles are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, pyrazole derivatives can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The presence of the methylthio group in this compound may enhance its binding affinity to specific targets, making it a potent compound for therapeutic applications.

Comparison with Similar Compounds

3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles . These compounds share similar structural features but differ in their chemical properties and biological activities. For instance, pyrazolines are reduced forms of pyrazoles and exhibit different reactivity and stability . Indazoles, on the other hand, have an additional fused benzene ring, which can significantly alter their biological activity . The unique combination of a methylthio group and a fused cyclopentane ring in this compound sets it apart from these similar compounds, providing distinct advantages in certain applications.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

3-methylsulfanyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

InChI

InChI=1S/C7H10N2S/c1-10-7-5-3-2-4-6(5)8-9-7/h2-4H2,1H3,(H,8,9)

InChI Key

QNYWBYUJLNDBJD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC2=C1CCC2

Origin of Product

United States

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